7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which makes it a candidate for cancer therapy.
Biological Research: It is used in studies to understand the role of protein kinases in cellular signaling pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins . This inhibition disrupts cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar biological activity.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the chlorine atom at specific positions enhances its binding affinity and selectivity for certain protein kinases, making it a valuable compound for targeted therapy .
Properties
Molecular Formula |
C10H13ClN4 |
---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
7-tert-butyl-4-chloropyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H13ClN4/c1-10(2,3)15-5-4-6-7(11)13-9(12)14-8(6)15/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
FCTFKSRJWWTGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.